molecular formula C10H19NO4 B12972771 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

Cat. No.: B12972771
M. Wt: 217.26 g/mol
InChI Key: WNYYMPICYAOQAE-UYXSQOIJSA-N
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Description

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic compound with the molecular formula C10H19NO4. This compound is characterized by its unique cyclopenta[d][1,3]dioxol structure, which is a fused ring system containing both cyclopentane and dioxolane rings. The presence of an amino group and an ethan-1-ol moiety further adds to its chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate. This intermediate is then subjected to catalytic hydrogenation using 10% palladium on carbon and ammonium formate in methanol at 20-30°C .

Industrial Production Methods

Key considerations would include reaction efficiency, yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can produce a variety of ethers and esters .

Scientific Research Applications

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[[(3aR,4R,6S,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8-,9+/m0/s1

InChI Key

WNYYMPICYAOQAE-UYXSQOIJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](C[C@H]([C@H]2O1)OCCO)N)C

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C

Origin of Product

United States

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